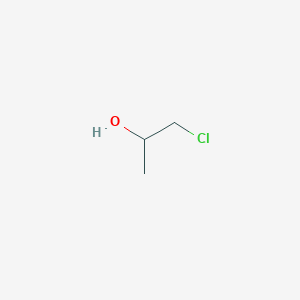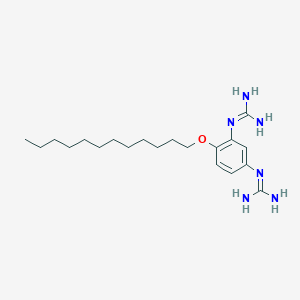
(Acetato-O)ethylmercury
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Acetato-O)ethylmercury, also known as ethylmercury acetate, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is synthesized through a multi-step process that involves the reaction of mercury with ethyl acetate, followed by purification and isolation of the final product. Ethylmercury acetate has been shown to have a variety of biochemical and physiological effects, which make it a valuable tool for studying the mechanisms of action of various biological processes. In
作用机制
The mechanism of action of (Acetato-O)(Acetato-O)ethylmercury is complex and not fully understood. However, it is believed to interact with cellular proteins and enzymes, disrupting their function and leading to a variety of biochemical and physiological effects. (Acetato-O)(Acetato-O)ethylmercury has been shown to affect the nervous system, immune system, and cardiovascular system, among others.
生化和生理效应
(Acetato-O)(Acetato-O)ethylmercury has a variety of biochemical and physiological effects, including the inhibition of enzymes involved in DNA synthesis and repair, the disruption of cellular signaling pathways, and the induction of oxidative stress. Additionally, (Acetato-O)(Acetato-O)ethylmercury has been shown to have toxic effects on the nervous system, leading to neurological symptoms such as tremors, seizures, and cognitive impairment.
实验室实验的优点和局限性
One of the main advantages of using (Acetato-O)(Acetato-O)ethylmercury in lab experiments is its ability to act as a tracer, allowing researchers to track the movement of molecules and compounds within living organisms. Additionally, (Acetato-O)(Acetato-O)ethylmercury has potential therapeutic applications in the treatment of certain diseases. However, there are also limitations to the use of (Acetato-O)(Acetato-O)ethylmercury, including its potential toxicity and the need for careful handling and disposal.
未来方向
There are many potential future directions for research involving (Acetato-O)(Acetato-O)ethylmercury. One area of interest is the development of new therapeutic applications for this compound, particularly in the treatment of neurodegenerative disorders. Additionally, there is ongoing research into the mechanisms of action of (Acetato-O)(Acetato-O)ethylmercury, with the goal of better understanding its effects on cellular processes and identifying potential targets for therapeutic intervention. Finally, there is a need for continued research into the environmental impact of (Acetato-O)(Acetato-O)ethylmercury, particularly its potential role in the pollution of water and soil.
合成方法
The synthesis of (Acetato-O)(Acetato-O)ethylmercury involves the reaction of mercury with ethyl acetate in the presence of a catalyst. The reaction proceeds through a series of steps that involve the formation of intermediate compounds, which are then purified and isolated to yield the final product. The synthesis process is complex and requires a high degree of precision to ensure that the final product is pure and free of contaminants.
科学研究应用
(Acetato-O)(Acetato-O)ethylmercury has a wide range of scientific research applications, including its use as a tracer in biological and environmental studies. It can be used to track the movement of molecules and compounds within living organisms, as well as to monitor the distribution of pollutants in the environment. Additionally, (Acetato-O)(Acetato-O)ethylmercury has been shown to have potential therapeutic applications in the treatment of certain diseases, such as cancer and neurodegenerative disorders.
属性
CAS 编号 |
109-62-6 |
|---|---|
产品名称 |
(Acetato-O)ethylmercury |
分子式 |
C4H8HgO2 |
分子量 |
288.7 g/mol |
IUPAC 名称 |
ethylmercury(1+);acetate |
InChI |
InChI=1S/C2H4O2.C2H5.Hg/c1-2(3)4;1-2;/h1H3,(H,3,4);1H2,2H3;/q;;+1/p-1 |
InChI 键 |
UVCFFGYNJOPUSF-UHFFFAOYSA-M |
SMILES |
CC[Hg+].CC(=O)[O-] |
规范 SMILES |
CC[Hg+].CC(=O)[O-] |
其他 CAS 编号 |
109-62-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Naphtho[2,1-g][1,3]benzodioxole](/img/structure/B90616.png)

![(1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol](/img/structure/B90631.png)







![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B90668.png)